Cas no 2305-79-5 (4,5,6,7-Tetrahydro-1H-indazole)

4,5,6,7-Tetrahydro-1H-indazole is a heterocyclic organic compound featuring a fused indazole core with a saturated cyclohexane ring. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its partially hydrogenated framework enhances solubility and bioavailability compared to fully aromatic analogs, while the indazole moiety offers versatile functionalization sites for further derivatization. The compound is particularly useful in medicinal chemistry for developing kinase inhibitors, CNS-active agents, and other bioactive molecules. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
4,5,6,7-Tetrahydro-1H-indazole structure
2305-79-5 structure
Product Name:4,5,6,7-Tetrahydro-1H-indazole
CAS No:2305-79-5
MF:C7H10N2
MW:122.167701244354
MDL:MFCD00014565
CID:84238
PubChem ID:24868188
Update Time:2025-10-31

4,5,6,7-Tetrahydro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-Tetrahydro-1H-indazole
    • 4,5,6,7-Tetrahydro-2H-indazole
    • 4,5,6,7-Tetrahydroindazole
    • 1H-4,5,6,7-tetrahydroindazole
    • 4,5,6,7-Tetrahydro-1(2)H-indazol
    • 4,5,6,7-tetrahydro-1(2)H-indazole
    • 4,5,6,7-tetrahydrobenzo[d]pyrazole
    • F3379-0301
    • 1H-Indazole, 4,5,6,7-tetrahydro-
    • 3,4-Tetramethylenepyrazole
    • 4 5 6 7 Tetrahydroindazole
    • GDSQTWDUCDSZEY-UHFFFAOYSA-N
    • NSC195333
    • 4,6,7-Tetrahydroindazole
    • 4,6,7-Tetrahydro-1H-indazole
    • 3,4-Tetramethylene-1H-pyrazole
    • 1H-Indazole,5,6,7-tetrah
    • EN300-76433
    • Z431947164
    • 2305-79-5
    • EINECS 218-977-9
    • AM85312
    • AKOS005143086
    • SCHEMBL10509
    • SCHEMBL17616054
    • NSC 195333
    • A816537
    • DTXSID50177615
    • CHEMBL1817866
    • Q63393170
    • AKOS002300437
    • NS00027338
    • 1H-Indazole,4,5,6,7-tetrahydro-
    • SY017712
    • FT-0617131
    • P10028
    • 1H-Indazole,5,6,7-tetrahydro-
    • CS-0052539
    • J-014965
    • MFCD00014565
    • DMK7V56VG7
    • 4,5,6,7-tetrahydro-1H-indazol
    • 4,5,6,7-Tetrahydroindazole, 98%
    • PB42174
    • NSC-195333
    • AS-50370
    • 15409-56-0
    • STK328048
    • ALBB-017225
    • indazole, 4,5,6,7-tetrahydro-
    • 2H-indazole, 4,5,6,7-tetrahydro-
    • BBL034765
    • MDL: MFCD00014565
    • Inchi: 1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9)
    • InChI Key: GDSQTWDUCDSZEY-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=N1)CCCC2
    • BRN: 2420

Computed Properties

  • Exact Mass: 122.08400
  • Monoisotopic Mass: 122.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.4
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Color/Form: White or yellow crystalline powder
  • Density: 1.133
  • Melting Point: 83-85 °C (lit.)
  • Boiling Point: 140-142°C 2mm
  • Flash Point: 140-142°C/2mm
  • Refractive Index: 1.573
  • PSA: 28.68000
  • LogP: 1.28850
  • Solubility: Insoluble

4,5,6,7-Tetrahydro-1H-indazole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

4,5,6,7-Tetrahydro-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5,6,7-Tetrahydro-1H-indazole Pricemore >>

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4,5,6,7-Tetrahydro-1H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:2305-79-5)4,5,6,7-Tetrahydro-1H-indazole
Order Number:A816537
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):254.0
Email:sales@amadischem.com

4,5,6,7-Tetrahydro-1H-indazole Related Literature

Additional information on 4,5,6,7-Tetrahydro-1H-indazole

Chemical Profile of 4,5,6,7-Tetrahydro-1H-indazole (CAS No. 2305-79-5)

4,5,6,7-Tetrahydro-1H-indazole, identified by its Chemical Abstracts Service (CAS) number 2305-79-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure consists of a benzene ring fused to a pyrrole ring, with the additional presence of a tetrahydropyridine moiety, making it a versatile scaffold for drug discovery and development. The compound’s unique chemical properties and biological activities have positioned it as a key intermediate in synthesizing various pharmacologically relevant molecules.

The structural motif of 4,5,6,7-Tetrahydro-1H-indazole lends itself to diverse functionalization strategies, enabling the creation of derivatives with tailored biological activities. Its role as a precursor in the synthesis of more complex molecules has been extensively explored in academic and industrial research settings. The compound’s stability under various reaction conditions and its compatibility with multiple synthetic pathways make it an attractive choice for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, 4,5,6,7-Tetrahydro-1H-indazole has been investigated for its potential applications in addressing a range of therapeutic challenges. One particularly notable area of research involves its use as a scaffold for developing small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, studies have demonstrated its utility in designing compounds that modulate the activity of enzymes involved in metabolic pathways relevant to inflammation and neurodegenerative diseases. The ability to fine-tune the electronic and steric properties of 4,5,6,7-Tetrahydro-1H-indazole derivatives has allowed researchers to achieve high selectivity and potency in their drug candidates.

Another significant area where 4,5,6,7-Tetrahydro-1H-indazole has made an impact is in the field of anticancer research. Researchers have leveraged its structural framework to create molecules that exhibit inhibitory effects on kinases and other proteins critical for cancer cell proliferation. Preclinical studies have shown promising results with certain derivatives of 4,5,6,7-Tetrahydro-1H-indazole in models of solid tumors and hematological malignancies. The compound’s ability to interfere with key signaling pathways while maintaining minimal toxicity has made it a subject of intense investigation for oncology applications.

The synthesis of 4,5,6,7-Tetrahydro-1H-indazole can be achieved through several well-established methods. One common approach involves the cyclization of appropriately substituted indole derivatives under acidic or basic conditions. Alternatively, catalytic hydrogenation of nitro-substituted indazoles can yield the tetrahydropyridine core. These synthetic routes are highly adaptable and can be modified to incorporate various functional groups into the final product. The availability of multiple synthetic pathways underscores the compound’s importance as a building block in organic synthesis.

From a computational chemistry perspective, 4,5,6,7-Tetrahydro-1H-indazole has been the subject of numerous molecular modeling studies aimed at understanding its interactions with biological targets. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound binds to proteins and enzymes. These insights are crucial for rational drug design efforts aimed at optimizing binding affinity and pharmacokinetic properties.

The pharmaceutical industry has recognized the potential of 4,5,6,7-Tetrahydro-1H-indazole as an active pharmaceutical ingredient (API) or intermediate in drug formulations. Several clinical trials are underway evaluating derivatives of this compound for their efficacy in treating neurological disorders and cardiovascular diseases. The results from these trials are expected to further validate the therapeutic relevance of 4,5,6,7-Tetrahydro-1H-indazole and its derivatives.

In conclusion,4 , 5 , 6 , 7 - Tetrahydropyrazolone - 1 - h - indole ( CAS NO . 2305 - 79 - 5 ) remains a cornerstone in modern pharmaceutical research due to its structural versatility and biological activity . Its role as a precursor in synthesizing novel therapeutics continues to drive innovation across multiple therapeutic areas . As scientific understanding evolves , so too will the applications and significance of this remarkable heterocyclic compound .

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Amadis Chemical Company Limited
(CAS:2305-79-5)4,5,6,7-Tetrahydro-1H-indazole
A816537
Purity:99%
Quantity:25g
Price ($):254.0
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